molecular formula C24H23BrN2O5 B279707 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine

1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine

Cat. No. B279707
M. Wt: 499.4 g/mol
InChI Key: IBCRXVPPTQLGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine, also known as BMBF, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
Biochemical and Physiological Effects
1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the expression of certain genes involved in cancer progression. 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has also been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is its potent anti-tumor activity, which makes it a promising candidate for the development of new anti-cancer drugs. 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine also has neuroprotective effects, which could be useful in the development of new treatments for neurological disorders. However, one limitation of 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine. One area of focus is on the development of new anti-cancer drugs based on the structure and mechanism of action of 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine. Researchers are also investigating the potential applications of 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine in the treatment of other diseases, such as neurological disorders and infectious diseases. Additionally, there is ongoing research on improving the synthesis method of 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine to increase yields and purity of the compound.

Synthesis Methods

The synthesis of 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine involves the reaction of 1-(4-bromophenyl)-3-chloropropan-2-ol with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 2-furoyl chloride and piperazine to yield 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has potent anti-tumor activity and can induce cell death in cancer cells. 1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C24H23BrN2O5

Molecular Weight

499.4 g/mol

IUPAC Name

[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H23BrN2O5/c1-30-21-9-4-17(15-18(21)16-32-20-7-5-19(25)6-8-20)23(28)26-10-12-27(13-11-26)24(29)22-3-2-14-31-22/h2-9,14-15H,10-13,16H2,1H3

InChI Key

IBCRXVPPTQLGSM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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